![molecular formula C12H17NO4S B6298691 2-Oxa-6-aza-spiro[3.3]heptane tosylate CAS No. 2083631-41-6](/img/structure/B6298691.png)

2-Oxa-6-aza-spiro[3.3]heptane tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

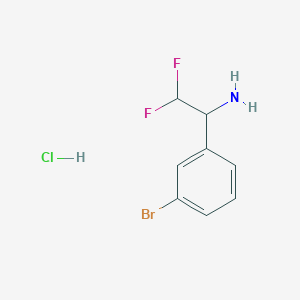

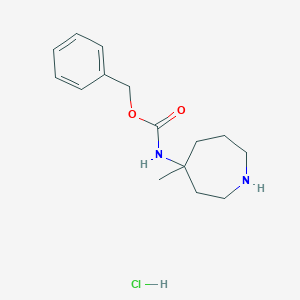

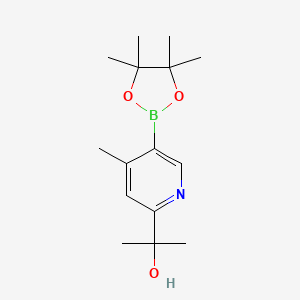

2-Oxa-6-aza-spiro[3.3]heptane tosylate is a bicyclic spiro compound . This compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . It has been used as a building block for new drug candidates .

Synthesis Analysis

The synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour . A sluggish filtration to remove the magnesium salts formed in the deprotection reaction and treatment of the filtrate with oxalic acid affords the oxalate salt .Molecular Structure Analysis

The molecular formula of 2-Oxa-6-aza-spiro[3.3]heptane tosylate is C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate include a cyclization reaction under basic conditions with p-toluenesulfonamide . This is followed by a deprotection step performed by sonication of a mixture of intermediate and magnesium turnings in methanol .Physical And Chemical Properties Analysis

2-Oxa-6-aza-spiro[3.3]heptane tosylate has a density of 1.1±0.1 g/cm3, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 51.2±16.8 °C . It has a molar refractivity of 26.5±0.4 cm3 .科学的研究の応用

Spirocyclic Compounds in Antioxidant Activities

Spirocyclic derivatives, including structures similar to 2-Oxa-6-aza-spiro[3.3]heptane tosylate, have attracted attention for their antioxidant activities. These compounds are recognized for their versatility and structural similarity to important pharmacophores, making them critical in the development of drugs targeting diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Spirocyclic compounds exhibiting significant antioxidant activities have been characterized by the presence of oxygen atoms and often include phenolic compounds or nitrogen-containing functional groups like amines and amides (Acosta-Quiroga et al., 2021).

Applications in Fluorescence Resonance Energy Transfer (FRET)

Spiro compounds, including spirooxazines and spiropyrans, which share structural similarities with 2-Oxa-6-aza-spiro[3.3]heptane tosylate, have been extensively studied for their applications in Fluorescence Resonance Energy Transfer (FRET) with fluorescent materials. Their ability to undergo transformations under various stimuli, such as light and temperature, makes them valuable in creating novel, multifunctional materials for sensing, probing, and optical applications (Xia, Xie, & Zou, 2017).

Role in Drug Discovery

Spirocyclic scaffolds, by virtue of their three-dimensionality and structural novelty, are increasingly utilized in drug discovery. The inherent structural complexity of spiro compounds, including those related to 2-Oxa-6-aza-spiro[3.3]heptane tosylate, offers a unique chemical space for the development of therapeutic agents. Advances in synthetic methods have broadened access to spiro building blocks, further encouraging their incorporation into drug discovery efforts (Zheng, Tice, & Singh, 2014).

Analytical Methods for Antioxidant Activity

The determination of antioxidant activity is crucial in evaluating the therapeutic potential of compounds, including spirocyclic derivatives. Various assays, such as DPPH, ABTS, and FRAP, have been employed to assess the antioxidant capacity of these compounds, providing insights into their potential health benefits and mechanisms of action (Munteanu & Apetrei, 2021).

将来の方向性

作用機序

Mode of Action

The mode of action of 2-Oxa-6-aza-spiro[3As a spiro compound, it may interact with its targets in a unique manner due to its three-dimensionally shaped heterocyclic ring system . This moiety has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .

Pharmacokinetics

The pharmacokinetic properties of 2-Oxa-6-aza-spiro[3It’s worth noting that the compound’s isolation as a sulfonic acid salt yields a more stable and more soluble product , which could potentially enhance its bioavailability.

Action Environment

The action of 2-Oxa-6-aza-spiro[3.3]heptane tosylate may be influenced by various environmental factors. For instance, the compound’s stability and solubility can be enhanced when it is isolated as a sulfonic acid salt . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH and ionic strength of its environment.

特性

IUPAC Name |

4-methylbenzenesulfonic acid;2-oxa-6-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2-6-1)3-7-4-5/h2-5H,1H3,(H,8,9,10);6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYGTDOAKMBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-aza-spiro[3.3]heptane tosylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)